Foropafant

概要

説明

準備方法

The synthesis of Foropafant involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the successful formation of the compound .

Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve large-scale reactions in controlled environments, followed by purification processes such as crystallization or chromatography to isolate the final product .

化学反応の分析

Foropafant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of this compound.

Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Pharmacological Profile

Foropafant is characterized by its ability to inhibit the actions of PAF, a lipid mediator involved in inflammatory responses. The compound has a molecular formula of and a molecular weight of approximately 464.709 g/mol . Its structural properties include:

- Stereochemistry : Achiral

- Charge : Neutral

- Optical Activity : None

Asthma Management

This compound was investigated for its potential use in treating asthma due to the role of PAF in airway inflammation. A clinical study indicated that it was administered orally at a dose of 20 mg to asthmatic patients . While the compound showed promise in inhibiting late asthmatic responses, its overall efficacy in managing asthma symptoms was limited .

Thrombosis and Inflammatory Conditions

Due to its mechanism as a PAF antagonist, this compound was also explored for applications in thrombotic conditions and other inflammatory diseases. The inhibition of PAF-mediated pathways suggests potential benefits in conditions where platelet activation contributes to pathophysiology.

Case Study 1: Asthma Treatment Efficacy

In a double-blind crossover study involving twelve asthmatic subjects, this compound was evaluated for its effects on allergen-induced airway responsiveness. Results indicated a significant attenuation of the late asthmatic response but no notable changes in early responses or baseline lung function . This suggests that while this compound may have some impact on asthma management, its overall clinical utility remains uncertain.

Case Study 2: In Vitro Studies on Platelet Aggregation

In vitro studies have consistently shown that this compound effectively inhibits PAF-induced platelet aggregation across different species, highlighting its potential as a therapeutic agent in conditions characterized by excessive platelet activation .

作用機序

Foropafant exerts its effects by selectively binding to the platelet-activating factor receptor, thereby inhibiting the action of platelet-activating factor. This inhibition prevents the aggregation of platelets and reduces inflammation. The molecular targets involved include the platelet-activating factor receptor, which is a G-protein-coupled receptor. The binding of this compound to this receptor induces conformational changes that block the signaling pathways activated by platelet-activating factor .

類似化合物との比較

Foropafant is unique among platelet-activating factor receptor antagonists due to its high potency and selectivity. Similar compounds include:

Apafant: Another platelet-activating factor receptor antagonist with similar therapeutic applications.

UK-74505: A second-generation platelet-activating factor receptor antagonist with improved efficacy.

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and selectivity. This compound stands out due to its high affinity for the platelet-activating factor receptor and its ability to effectively inhibit platelet aggregation .

生物活性

Foropafant is a synthetic compound that acts as a selective antagonist of the Platelet-Activating Factor (PAF) receptor, which plays a significant role in various biological processes including inflammation, immune response, and reproductive functions. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in conditions where PAF signaling is implicated.

This compound operates by blocking the PAF receptor, thereby inhibiting the effects of PAF, a potent phospholipid mediator involved in numerous physiological and pathological processes. The PAF receptor is associated with several G protein-coupled receptor (GPCR) pathways, influencing platelet aggregation, vascular permeability, and inflammatory responses. By antagonizing this receptor, this compound can modulate these pathways effectively.

Key Biological Activities

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties by reducing the activation of immune cells and the release of pro-inflammatory cytokines.

- Reproductive Health : Research indicates that this compound may enhance sperm motility and fertility by modulating PAF metabolism in spermatozoa, suggesting its potential use in reproductive medicine.

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective effects by mitigating neuroinflammation associated with various neurodegenerative diseases.

Case Studies

- Sperm Motility Enhancement : A study evaluated the effects of this compound on boar spermatozoa, revealing that treatment with 1-O-alkylglycerols (which amplify PAF biosynthesis) improved motility and fertility outcomes in artificial insemination scenarios. This effect was partially reversed by PAF receptor antagonists like this compound, indicating its role in modulating sperm function through PAF signaling .

- Inflammation Reduction : In a murine model of inflammation, this compound administration led to decreased levels of inflammatory markers in serum and tissues. This suggests its potential utility in treating inflammatory diseases where PAF plays a critical role .

Table 1: Biological Activities of this compound

Table 2: Comparative Efficacy of PAF Antagonists

特性

IUPAC Name |

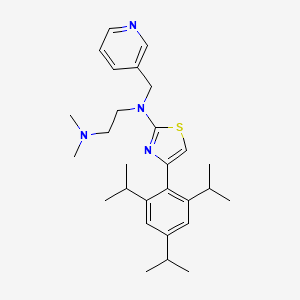

N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBFISAUNSXQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869859 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136468-36-5 | |

| Record name | Foropafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOROPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ2QVH41J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。